molecular formula C25H24ClN5O2 B2462923 9-(3-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-85-8

9-(3-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2462923
CAS RN: 877616-85-8
M. Wt: 461.95
InChI Key: VSPFBKHJSGLDCJ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidopurine ring, a phenyl ring, and a cinnamyl group. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidopurine ring system is a key structural feature and would likely influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its stability, while the presence of various functional groups could influence its solubility .

Scientific Research Applications

    Urease Inhibition

    • Urease is an enzyme responsible for various health issues, including kidney stone formation, hepatic coma, and peptic ulcers. Compound 4i has been studied as a potent urease inhibitor . Its inhibitory activity against jack bean urease (JBU) was found to be remarkable, with an IC50 value in the range of 0.0019 to 0.0532 μM, outperforming the standard thiourea (IC50 = 4.7455 μM).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with specific biological targets to exert its effects .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O2/c1-17-19(26)12-6-13-20(17)29-15-8-16-30-21-22(27-24(29)30)28(2)25(33)31(23(21)32)14-7-11-18-9-4-3-5-10-18/h3-7,9-13H,8,14-16H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPFBKHJSGLDCJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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